molecular formula C7H14ClNO2 B3380199 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride CAS No. 1841081-60-4

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride

Cat. No.: B3380199
CAS No.: 1841081-60-4
M. Wt: 179.64
InChI Key: GCUXFBPKYCMFJP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a heterocyclic compound that contains both a pyrrolidine ring and a dioxolane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8-5-6(1)7-9-3-4-10-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXFBPKYCMFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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